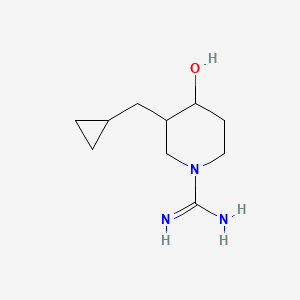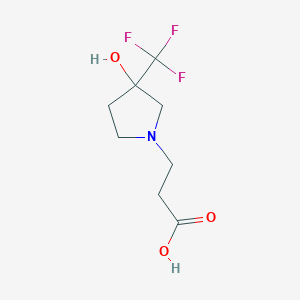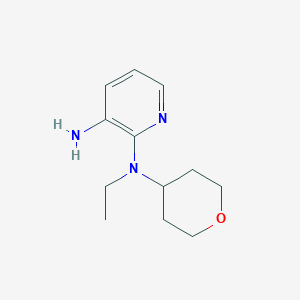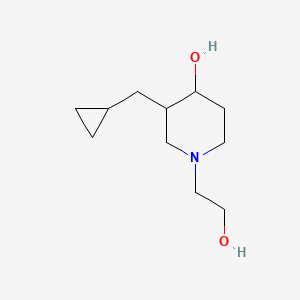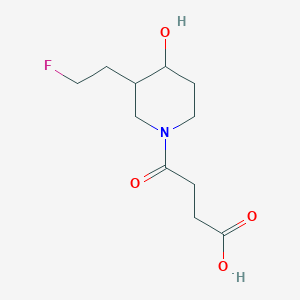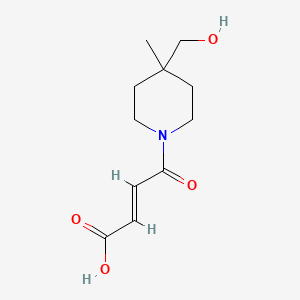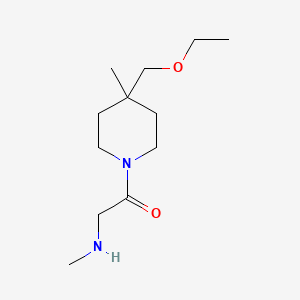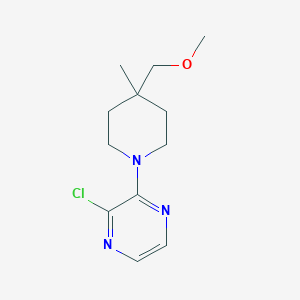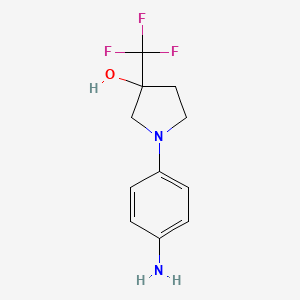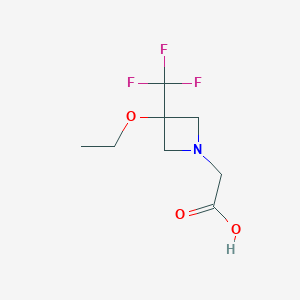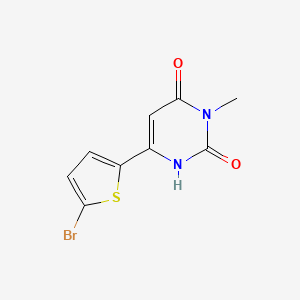
6-(5-Bromo-2-tienil)-3-metil-1,2,3,4-tetrahidropirimidina-2,4-diona
Descripción general
Descripción
6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C9H7BrN2O2S and its molecular weight is 287.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optimización de Semiconductores Orgánicos
Este compuesto contiene un grupo diketopirrolopirrol (DPP), conocido por sus fuertes propiedades de aceptor y su estructura conjugada planar. Esto permite ajustar la banda prohibida y los niveles de energía de los semiconductores orgánicos poliméricos . Las cadenas alquílicas largas, como 2-octildodecil, mejoran la solubilidad y la cristalización, lo que aumenta el rendimiento de los dispositivos de película delgada.
Síntesis de Polímeros Tipo p de Alta Movilidad
El compuesto se ha utilizado en la síntesis de polímeros tipo p de alta movilidad como DPP-DTT. Estos polímeros exhiben una movilidad de huecos significativa en transistores de película delgada, lo que los hace valiosos para la electrónica .
Transistores de Efecto de Campo Orgánicos (OFET)
Los derivados del compuesto se han utilizado para crear materiales con alto rendimiento en OFET. Las fuertes propiedades de aceptación de electrones de la columna vertebral de DPP contribuyen al desarrollo de capas semiconductoras con alta movilidad de portadores de carga .
Síntesis de Compuestos Heterocíclicos
Como bloque de construcción, este compuesto es fundamental en la síntesis de varios compuestos heterocíclicos. Estos incluyen tiazoles e imidazoles, que son cruciales en la industria farmacéutica y la ciencia de los materiales debido a sus diversas actividades biológicas.
Propiedades
IUPAC Name |
6-(5-bromothiophen-2-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-12-8(13)4-5(11-9(12)14)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFKBCBXPNOVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


